Bis(acetonitrile)palladium(II) Dichloride
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Overview
Description
Bis(acetonitrile)palladium(II) Dichloride: is a coordination complex with the formula PdCl2(CH3CN)2 . It is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions . The compound is similar to bis(benzonitrile)palladium dichloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(acetonitrile)palladium(II) Dichloride is typically prepared by reacting palladium(II) chloride with acetonitrile. The reaction mixture is stirred at 100-120°C for 3-12 hours in a pre-heated oil bath. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 5% aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is then purified by preparative thin-layer chromatography .
Industrial Production Methods: Industrial production methods for bis(acetonitrile)dichloropalladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized for industrial-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(acetonitrile)palladium(II) Dichloride undergoes various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille, Negishi, Buchwald-Hartwig, and Hiyama coupling reactions) .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Organohalides
- Organometallic reagents (e.g., boronic acids, stannanes, and zinc reagents)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Solvents (e.g., acetonitrile, toluene, dimethylformamide)
Major Products: The major products formed from these reactions are typically organic compounds with new carbon-carbon or carbon-heteroatom bonds, depending on the specific coupling reaction employed .
Scientific Research Applications
Bis(acetonitrile)palladium(II) Dichloride has a wide range of scientific research applications, including:
- Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cyclization, cross-coupling, and rearrangement reactions .
- Biology: It is used in the synthesis of biologically active molecules and in the study of palladium’s interactions with biological systems .
- Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents .
- Industry: It is applied in the preparation of acetals, hemiacetal esters, and olefin isomerization .
Mechanism of Action
The mechanism by which bis(acetonitrile)dichloropalladium(II) exerts its effects involves the coordination of palladium(II) with acetonitrile ligands. This coordination facilitates various catalytic processes, such as the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Bis(benzonitrile)palladium dichloride
- Palladium(II) chloride
- Tetrakis(acetonitrile)palladium(II) tetrafluoroborate
- Bis(triphenylphosphine)palladium(II) dichloride
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
Uniqueness: Bis(acetonitrile)palladium(II) Dichloride is unique due to its high solubility in organic solvents and its versatility as a catalyst in various coupling reactions. Its ability to facilitate a wide range of reactions makes it a valuable compound in both academic and industrial research .
Properties
CAS No. |
14592-56-4 |
---|---|
Molecular Formula |
C4H6Cl2N2Pd |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
acetonitrile;dichloropalladium |
InChI |
InChI=1S/2C2H3N.2ClH.Pd/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RBYGDVHOECIAFC-UHFFFAOYSA-L |
SMILES |
CC#N.CC#N.Cl[Pd]Cl |
Canonical SMILES |
CC#N.CC#N.Cl[Pd]Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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